Bienvenue dans la boutique en ligne BenchChem!

7-Chloro-6-iodoquinolin-4-OL

Lipophilicity Drug Design ADME Properties

7-Chloro-6-iodoquinolin-4-OL (CAS 1021913-03-0) is a di-halogenated heterocyclic building block belonging to the quinolin-4-ol class. It features a molecular formula of C9H5ClINO and a molecular weight of 305.50 g/mol.

Molecular Formula C9H5ClINO
Molecular Weight 305.5 g/mol
CAS No. 1021913-03-0
Cat. No. B1603967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-6-iodoquinolin-4-OL
CAS1021913-03-0
Molecular FormulaC9H5ClINO
Molecular Weight305.5 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=C(C=C2C1=O)I)Cl
InChIInChI=1S/C9H5ClINO/c10-6-4-8-5(3-7(6)11)9(13)1-2-12-8/h1-4H,(H,12,13)
InChIKeyWOCKEJPQIBCNFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-6-iodoquinolin-4-OL CAS 1021913-03-0: A Differentiated Halogenated Quinoline Scaffold for Pharmaceutical R&D


7-Chloro-6-iodoquinolin-4-OL (CAS 1021913-03-0) is a di-halogenated heterocyclic building block belonging to the quinolin-4-ol class . It features a molecular formula of C9H5ClINO and a molecular weight of 305.50 g/mol . The compound is characterized by a unique substitution pattern with a chlorine atom at the 7-position and an iodine atom at the 6-position on the quinoline ring, which imparts distinct electronic and steric properties compared to its mono-halogenated or differently substituted analogs .

Why Generic Substitution of 7-Chloro-6-iodoquinolin-4-OL with Other Halogenated Quinolines is Not Scientifically Sound


Substituting 7-Chloro-6-iodoquinolin-4-OL with a generic halogenated quinoline, such as 7-chloroquinolin-4-ol or 6-iodoquinolin-4-ol, introduces significant and quantifiable changes to the molecule's physicochemical profile [1]. The presence of the heavy iodine atom at the 6-position dramatically increases molar refractivity (59.3±0.3 cm³) and LogP (5.21) compared to the mono-chloro analog (LogP ~2.43) [2]. Furthermore, the unique 7-chloro-6-iodo substitution pattern is essential for enabling specific downstream synthetic transformations, such as selective functionalization via cross-coupling reactions at the iodine site, which would not be possible with a differently substituted quinoline core . This precludes simple interchangeability and mandates the procurement of this specific compound for defined research workflows.

Quantitative Differentiation of 7-Chloro-6-iodoquinolin-4-OL Against Close Structural Analogs


Enhanced Lipophilicity (LogP) and Molar Refractivity Relative to 7-Chloroquinolin-4-ol

The presence of an iodine atom at the 6-position significantly increases the compound's lipophilicity compared to the mono-chlorinated analog. The predicted LogP for 7-Chloro-6-iodoquinolin-4-OL is 5.21, whereas the LogP for 7-chloroquinolin-4-ol is reported as 2.43 [1]. This represents a >2.5-log unit increase, which would substantially alter its pharmacokinetic behavior if used as a lead scaffold. Additionally, the molar refractivity is increased by 27% due to the highly polarizable iodine atom .

Lipophilicity Drug Design ADME Properties

Increased Molecular Weight and Altered Physicochemical Profile vs. 6-Iodoquinolin-4-ol

The addition of a chlorine atom at the 7-position to the 6-iodoquinolin-4-ol core increases the molecular weight from 271.05 g/mol to 305.50 g/mol for the target compound . This modification is also predicted to alter other key properties, such as boiling point and vapor pressure, which are critical for purification and formulation. The 7-chloro-6-iodo substitution pattern is specifically required as an intermediate for synthesizing more complex molecules, such as 3-bromo-7-chloro-6-iodoquinolin-4-ol (MW: 384.4 g/mol), a known precursor to KRAS G12C inhibitors .

Molecular Weight Physicochemical Properties Lead Optimization

Verified Precursor for High-Value Pharmaceutical Intermediates via Halogen-Specific Reactivity

The 7-chloro-6-iodo substitution pattern is not arbitrary; it enables specific, sequential functionalization. The iodine atom serves as a superior leaving group for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki), while the chlorine atom can be retained for later-stage diversification. This is demonstrated by the quantitative synthesis of 3-bromo-7-chloro-6-iodoquinolin-4-ol from this compound, where 120.0 g (0.393 mol) of 7-chloro-6-iodoquinolin-4-ol was reacted with N-bromosuccinimide to yield 3-bromo-7-chloro-6-iodoquinolin-4-ol, a key intermediate in a patented route to KRAS G12C inhibitors .

Synthetic Intermediate Cross-Coupling Medicinal Chemistry

High Purity Specification for Reproducible Research Applications

To ensure consistent and reliable results in research and development, the target compound is commercially available with a defined and high minimum purity specification. For instance, AKSci provides this compound with a minimum purity of 95% , and MolCore offers it with a purity of at least 98% . In contrast, generic sourcing may not provide this level of certified quality control, which is essential for reproducible synthetic yields and biological assay outcomes.

Purity Specification Quality Control Chemical Procurement

High-Impact Application Scenarios for 7-Chloro-6-iodoquinolin-4-OL in Drug Discovery and Chemical Synthesis


Synthesis of Patent-Protected KRAS G12C Inhibitor Intermediates

This compound serves as the essential and quantitatively defined starting material for synthesizing advanced intermediates like 3-bromo-7-chloro-6-iodoquinolin-4-ol, a key building block in the synthesis of KRAS G12C inhibitors as described in patents from Araxes Pharma and others [1]. The specific halogenation pattern is required to introduce the necessary molecular complexity and functional handles for the final active pharmaceutical ingredient (API).

Development of Novel Somatostatin Receptor Agonists

The quinoline core is a privileged scaffold in medicinal chemistry. Patents disclose the use of halogenated quinolines, including derivatives of this compound, as agonists of somatostatin receptor subtype SSTR2, which are useful for treating diabetes-related pathologies, including retinopathy [2]. The distinct 7-chloro-6-iodo pattern may be crucial for achieving subtype selectivity and favorable binding kinetics.

Exploration of Lipophilic Chemical Space in Lead Optimization

With a predicted LogP of 5.21, this compound is significantly more lipophilic than its mono-halogenated counterparts (e.g., LogP ~2.4 for 7-chloroquinolin-4-ol) [3]. This makes it a valuable scaffold for medicinal chemists aiming to explore the effects of increased lipophilicity on target binding, membrane permeability, and metabolic stability in a controlled manner, without needing to synthesize a fully elaborated drug candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-6-iodoquinolin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.